N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide typically involves the reaction of 8-ethoxyquinoline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately results in cell death. The compound also interacts with various signaling pathways, leading to the modulation of cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide
- N-(8-ethoxyquinolin-5-yl)-2-thiophenecarboxamide
- N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethoxy group at the 8-position of the quinoline ring and the diphenylacetamide moiety contribute to its unique chemical and biological properties. This compound has shown promising results in various scientific research applications, making it a valuable candidate for further study .
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-22-16-15-21(20-14-9-17-26-24(20)22)27-25(28)23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-17,23H,2H2,1H3,(H,27,28) |
InChI Key |
BNROYPBVVXMTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC=N2 |
Origin of Product |
United States |
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